molecular formula C2HCl3O2 B131630 2,2,2-trichloroacetic acid CAS No. 165399-56-4

2,2,2-trichloroacetic acid

Cat. No.: B131630
CAS No.: 165399-56-4
M. Wt: 165.37 g/mol
InChI Key: YNJBWRMUSHSURL-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-acetic Acid-13C2 (Containing 3.5 percent unlabeled) is a stable isotope-labeled compound used extensively in scientific research. This compound is a derivative of trichloroacetic acid, where two carbon atoms are replaced with the isotope carbon-13. It is primarily used for tracing and studying metabolic pathways due to its ability to label proteins, carbohydrates, and lipids .

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloro-acetic Acid-13C2 plays a significant role in biochemical reactions by attaching to proteins, carbohydrates, and lipids. This attachment process, known as “labeling,” allows scientists to monitor the metabolism of these substances. Upon binding to a target molecule, 2,2,2-Trichloro-acetic Acid-13C2 is assimilated into the cell and processed by enzymes. This enables researchers to observe the metabolic pathways of the molecule and investigate the impacts of various medications and chemicals on the body .

Cellular Effects

2,2,2-Trichloro-acetic Acid-13C2 influences various types of cells and cellular processes. It is known to induce protein precipitation, which can affect cell signaling pathways, gene expression, and cellular metabolism. The protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are attributed to the three chloro groups in the molecule . This compound can also cause changes in the structural state of proteins, leading to alterations in cellular functions .

Molecular Mechanism

The mechanism of action of 2,2,2-Trichloro-acetic Acid-13C2 involves its ability to induce protein precipitation. This process is facilitated by the formation of a partially structured state in the protein, which is responsible for the acid-induced precipitation. The three chloro groups in 2,2,2-Trichloro-acetic Acid-13C2 play a crucial role in this mechanism . Additionally, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trichloro-acetic Acid-13C2 can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the protein-precipitate-inducing effects of 2,2,2-Trichloro-acetic Acid-13C2 are time-dependent, with the formation of a “sticky” partial structured state in the protein being a key factor . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2,2-Trichloro-acetic Acid-13C2 vary with different dosages in animal models. At lower doses, this compound can effectively label biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include severe burning, inflammation, or tenderness . It is important to determine the appropriate dosage to avoid any harmful effects while achieving the desired labeling.

Metabolic Pathways

2,2,2-Trichloro-acetic Acid-13C2 is involved in various metabolic pathways. Its ability to attach to proteins, carbohydrates, and lipids allows researchers to monitor the metabolism of these substances. This compound is processed by enzymes within the cell, enabling the observation of metabolic flux and changes in metabolite levels . The labeling process facilitated by 2,2,2-Trichloro-acetic Acid-13C2 is crucial for studying the impacts of different medications and chemicals on metabolic pathways .

Transport and Distribution

The transport and distribution of 2,2,2-Trichloro-acetic Acid-13C2 within cells and tissues are essential for its function. This compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, which influence its localization and accumulation within the cell . Understanding the transport and distribution mechanisms of 2,2,2-Trichloro-acetic Acid-13C2 is important for optimizing its use in biochemical research.

Subcellular Localization

2,2,2-Trichloro-acetic Acid-13C2 exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 2,2,2-Trichloro-acetic Acid-13C2 is crucial for its role in labeling and monitoring biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-acetic Acid-13C2 can be synthesized through the chlorination of acetic acid in the presence of a suitable catalyst such as red phosphorus

CH3COOH+3Cl2CCl3COOH+3HCl\text{CH}_3\text{COOH} + 3\text{Cl}_2 \rightarrow \text{CCl}_3\text{COOH} + 3\text{HCl} CH3​COOH+3Cl2​→CCl3​COOH+3HCl

Another method involves the oxidation of trichloroacetaldehyde .

Industrial Production Methods

Industrial production of 2,2,2-Trichloro-acetic Acid-13C2 typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of isotopically labeled carbon sources is crucial in this process to achieve the desired labeling .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-acetic Acid-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine, red phosphorus, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include trichloroacetate salts, dichloroacetic acid, and other substituted acetic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-acetic Acid-13C2 is unique due to its isotopic labeling, which allows for precise tracing and study of metabolic pathways. This makes it particularly valuable in research settings where understanding the detailed mechanisms of biochemical processes is crucial .

Properties

IUPAC Name

2,2,2-trichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBWRMUSHSURL-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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